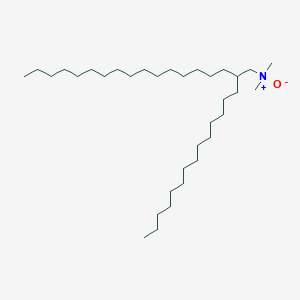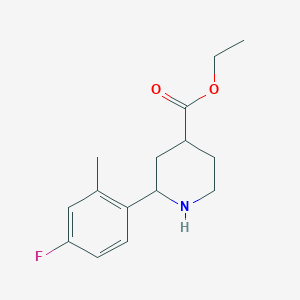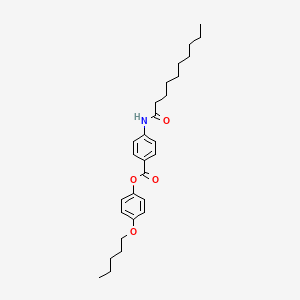
4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound consists of a phenyl ring substituted with a pentyloxy group and a benzoate ester linked to a decanoylamino group. Its molecular structure provides it with distinct chemical and physical characteristics that make it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-(pentyloxy)phenol with 4-(decanoylamino)benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be utilized in the study of biological membranes and lipid interactions due to its amphiphilic nature.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate involves its interaction with specific molecular targets. The pentyloxy and decanoylamino groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound can also interact with proteins and enzymes, modulating their activity through hydrophobic and hydrogen bonding interactions.
Comparación Con Compuestos Similares
4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: Similar structure but with an octyloxy group instead of a decanoylamino group.
4-(Pentyloxy)phenyl 4-(butyloxy)benzoate: Contains a butyloxy group, leading to different physical properties.
Uniqueness: 4-(Pentyloxy)phenyl 4-(decanoylamino)benzoate is unique due to its specific combination of pentyloxy and decanoylamino groups, which confer distinct amphiphilic properties. This makes it particularly useful in studies involving lipid membranes and drug delivery systems, where its structural features can be leveraged to achieve desired interactions and effects.
Propiedades
Número CAS |
669012-08-2 |
|---|---|
Fórmula molecular |
C28H39NO4 |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
(4-pentoxyphenyl) 4-(decanoylamino)benzoate |
InChI |
InChI=1S/C28H39NO4/c1-3-5-7-8-9-10-11-13-27(30)29-24-16-14-23(15-17-24)28(31)33-26-20-18-25(19-21-26)32-22-12-6-4-2/h14-21H,3-13,22H2,1-2H3,(H,29,30) |
Clave InChI |
PZQVKXJIDVPCJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




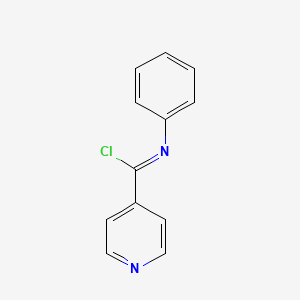
![Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]-](/img/structure/B12543978.png)



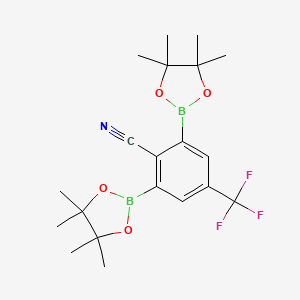
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
